3-(2-methoxyethyl)-2,4-dioxo-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
3-(2-methoxyethyl)-2,4-dioxo-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of functional groups such as methoxyethyl, dioxo, and oxolan-2-ylmethyl enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-2,4-dioxo-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of anthranilic acid derivatives with formamide, followed by cyclization to form the quinazoline core. Subsequent functionalization steps introduce the methoxyethyl and oxolan-2-ylmethyl groups under controlled conditions, such as specific temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently. The use of catalysts and advanced purification methods, such as chromatography, ensures the final product meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-2,4-dioxo-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents at specific positions on the quinazoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional carbonyl groups, while substitution reactions can introduce alkyl or aryl groups at specific positions .
Scientific Research Applications
3-(2-methoxyethyl)-2,4-dioxo-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-2,4-dioxo-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-[[2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methylamino]pentanoic acid: A compound with a similar oxolan-2-ylmethyl group but different core structure.
N-Benzoyl-2’-O-(2-methoxyethyl)-5-methylcytidine: Features a methoxyethyl group and is used in molecular biology and medicinal chemistry.
Uniqueness
3-(2-methoxyethyl)-2,4-dioxo-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide stands out due to its unique quinazoline core and the combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development .
Properties
IUPAC Name |
3-(2-methoxyethyl)-2,4-dioxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-24-8-6-20-16(22)13-5-4-11(9-14(13)19-17(20)23)15(21)18-10-12-3-2-7-25-12/h4-5,9,12H,2-3,6-8,10H2,1H3,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEXLLBZBLRCIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3CCCO3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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